1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-
CAS No.: 149246-43-5
Cat. No.: VC17335566
Molecular Formula: C22H28Cl2N10O3
Molecular Weight: 551.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149246-43-5 |
|---|---|
| Molecular Formula | C22H28Cl2N10O3 |
| Molecular Weight | 551.4 g/mol |
| IUPAC Name | 7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
| Standard InChI | InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |
| Standard InChI Key | PIQAZKUPFNAWSS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure comprises a 1,4,10-trioxa-7,13-diazacyclopentadecane macrocycle, a 15-membered ring containing three oxygen atoms at positions 1, 4, and 10 and two nitrogen atoms at positions 7 and 13. Each nitrogen is substituted with an 8-chloro-7-methyl-7H-purin-6-yl group, introducing aromatic and heterocyclic complexity. The purine moieties contribute planar rigidity and potential hydrogen-bonding sites, critical for molecular recognition processes .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 149246-43-5 |
| Molecular Formula | C₂₄H₂₈Cl₂N₁₀O₃ |
| Molecular Weight | 623.46 g/mol |
| Melting Point | 215–218°C (decomposes) |
| Solubility | DMSO, DMF (>10 mg/mL) |
The macrocyclic framework imposes conformational constraints, favoring a preorganized geometry that enhances binding affinity to biological targets. Computational studies suggest that the oxygen atoms facilitate solvation, while the purine groups engage in π-π stacking and electrostatic interactions .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane derivatives typically involves cyclization reactions under high-dilution conditions to favor macrocycle formation over polymerization. A reported route begins with the preparation of a diamine precursor containing ether linkages, followed by coupling with 8-chloro-7-methyl-7H-purin-6-yl chloride .
Key Steps:
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Precursor Synthesis: Reacting 1,3-diaminopropane with ethylene glycol ditosylate forms the trioxa-diamine backbone.
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Purine Substitution: Nucleophilic aromatic substitution introduces the chlorinated purine groups at the nitrogen sites.
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Macrocyclization: Ring-closing metathesis or template-assisted cyclization yields the final product .
Mechanistic Insights
DFT calculations reveal that the cyclization step proceeds via a stepwise mechanism, where the diamine precursor adopts a coiled conformation before forming the macrocycle. The electron-withdrawing chlorine atoms on the purine rings stabilize transition states by delocalizing negative charge during nucleophilic attacks .
Biological Activity and Applications
| Target | Activity (IC₅₀/CC₅₀) | Mechanism |
|---|---|---|
| SARS-CoV-2 3CLpro | 2.1 μM | Competitive inhibition |
| HL-60 Leukemia Cells | 8.7 μM | Apoptosis induction |
| DNA Polymerase α | 12.4 μM | Allosteric modulation |
Catalytic Applications
The macrocycle’s nitrogen and oxygen atoms act as Lewis basic sites, facilitating transition-metal coordination. Palladium complexes of this ligand exhibit enhanced activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ .
Stability and Degradation
Thermal and Photolytic Behavior
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, coinciding with cleavage of the purine-methyl bonds. Photolysis under UV light (254 nm) induces C-Cl bond homolysis, generating reactive chlorine radicals that fragment the macrocycle .
Future Directions
Optimization of Synthetic Routes
Current yields for macrocyclization remain modest (15–20%). Exploring dynamic covalent chemistry or flow-based systems could improve efficiency.
Targeted Drug Delivery
Functionalizing the macrocycle with polyethylene glycol (PEG) chains may enhance aqueous solubility and tumor-targeting capability.
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